Cas no 10029-30-8 (N-(1-Methylpropyl)-1,4-benzenediamine)

N-(1-Methylpropyl)-1,4-benzenediamine is a substituted aromatic diamine characterized by its secondary amine functionality and benzene ring structure. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of specialty polymers, dyes, and corrosion inhibitors. Its molecular structure, featuring both an aromatic ring and an alkyl substituent, contributes to its reactivity in polymerization and crosslinking applications. The compound exhibits moderate solubility in organic solvents, facilitating its use in formulation processes. Its stability under controlled conditions and compatibility with various chemical reagents make it a versatile building block in industrial and research settings. Proper handling is advised due to potential sensitivity to oxidation.
N-(1-Methylpropyl)-1,4-benzenediamine structure
10029-30-8 structure
Product Name:N-(1-Methylpropyl)-1,4-benzenediamine
CAS No:10029-30-8
MF:C10H16N2
MW:164.247442245483
CID:218798
PubChem ID:304050
Update Time:2025-06-07

N-(1-Methylpropyl)-1,4-benzenediamine Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine,N1-(1-methylpropyl)-
    • 1,4-Benzenediamine, N-(1-methylpropyl)-
    • 1, N-(1-methylpropyl)-
    • AC1L743J
    • AG-D-04946
    • CTK3J8738
    • NSC194887
    • N-sec-Butyl-p-phenylendiamin
    • N-sec-butyl-p-phenylenediamine
    • SureCN249357
    • N-(1-METHYLPROPYL)-1,4-BENZENEDIAMINE
    • NSC-194887
    • AKOS009237005
    • SCHEMBL249357
    • 10029-30-8
    • N-s-butyl-p-phenylenediamine
    • 4-N-butan-2-ylbenzene-1,4-diamine
    • N1-(sec-butyl)benzene-1,4-diamine
    • DTXSID40307747
    • N-(1-Methylpropyl)-1,4-benzenediamine
    • Inchi: 1S/C10H16N2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3
    • InChI Key: CMBRHCVQODXRRS-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)N)C(C)CC

Computed Properties

  • Exact Mass: 164.13148
  • Monoisotopic Mass: 164.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.019
  • Boiling Point: 294.5°Cat760mmHg
  • Flash Point: 153.4°C
  • Refractive Index: 1.584
  • PSA: 52.04
  • LogP: 3.13340

N-(1-Methylpropyl)-1,4-benzenediamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M029380-25mg
N-(1-Methylpropyl)-1,4-benzenediamine
10029-30-8
25mg
$207.00 2023-05-18
TRC
M029380-100mg
N-(1-Methylpropyl)-1,4-benzenediamine
10029-30-8
100mg
$758.00 2023-05-18
TRC
M029380-250mg
N-(1-Methylpropyl)-1,4-benzenediamine
10029-30-8
250mg
$ 1200.00 2023-09-07

Additional information on N-(1-Methylpropyl)-1,4-benzenediamine

Professional Introduction to N-(1-Methylpropyl)-1,4-benzenediamine (CAS No. 10029-30-8)

N-(1-Methylpropyl)-1,4-benzenediamine, a compound with the chemical formula C9H17N2, is a significant molecule in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 10029-30-8, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of two amino groups on a benzene ring makes it a versatile intermediate in synthesizing various pharmacologically active agents.

The structure of N-(1-Methylpropyl)-1,4-benzenediamine features a para-substituted benzene ring with one amino group and an N-(1-methylpropyl) substituent. This configuration allows for diverse chemical modifications, making it a valuable building block in organic synthesis. The compound's solubility and stability under various conditions further enhance its utility in industrial and laboratory settings.

In recent years, there has been growing interest in exploring the pharmacological potential of N-(1-Methylpropyl)-1,4-benzenediamine. Its dual amino functionality makes it a candidate for the synthesis of bioactive molecules that can interact with multiple biological targets. For instance, researchers have been investigating its role in developing novel antimicrobial agents and potential treatments for neurological disorders.

One of the most exciting areas of research involves the use of N-(1-Methylpropyl)-1,4-benzenediamine in the development of enzyme inhibitors. The compound's ability to mimic natural amino acids has led to its incorporation into designed peptides that can modulate enzyme activity. This approach has shown promise in treating inflammatory diseases and metabolic disorders by targeting specific enzymes involved in these conditions.

The synthesis of N-(1-Methylpropyl)-1,4-benzenediamine is another area where advancements have been made. Modern synthetic methodologies have improved the efficiency and yield of producing this compound, making it more accessible for research purposes. Techniques such as catalytic amination and cross-coupling reactions have been particularly useful in constructing the desired structure with high precision.

Moreover, the compound's role in material science cannot be overlooked. The unique electronic properties of N-(1-Methylpropyl)-1,4-benzenediamine make it a candidate for use in conductive polymers and organic semiconductors. These materials are essential in the development of flexible electronics and advanced sensors, where traditional silicon-based components may not be suitable.

In conclusion, N-(1-Methylpropyl)-1,4-benzenediamine (CAS No. 10029-30-8) is a multifaceted compound with significant applications across multiple scientific disciplines. Its structural versatility and functional properties make it an invaluable tool for researchers working on pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.

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